molecular formula C13H10Cl2 B046534 4-Chlorobenzhydryl chloride CAS No. 134-83-8

4-Chlorobenzhydryl chloride

Cat. No. B046534
CAS RN: 134-83-8
M. Wt: 237.12 g/mol
InChI Key: ALKWTKGPKKAZMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives, including 4-Chlorobenzhydryl chloride, is characterized by specific distortions due to the presence of chlorine atoms. Studies on chlorobenzene have shown that chlorine substituents can distort the ring geometry, making adjacent CC bonds shorter and affecting bond angles (S. Cradock et al., 1990). These structural nuances are crucial for understanding the reactivity and properties of 4-Chlorobenzhydryl chloride.

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of 4-Chlorobenzhydryl chloride and its derivatives are influenced by molecular structure. Studies have focused on the crystal and molecular structures to understand these properties better. For instance, the analysis of 4-methylmorpholinium chlorides reveals how molecular configurations and intermolecular interactions, such as hydrogen bonding, affect the compound's physical properties (D. Mentzafos, A. Terzis, 1993).

Chemical Properties Analysis

The chemical properties of 4-Chlorobenzhydryl chloride are characterized by its reactivity with various reagents and under different conditions. The para-selective chlorination of benzyl chloride over zeolite catalysts to 4-chlorobenzyl chloride illustrates the influence of catalysts and reaction conditions on the compound's selectivity and yield (A. Singh, S. M. Kale, 1999).

Scientific Research Applications

  • Synthesis Applications :

    • It's used in the synthesis of benzyllithiums through DTBB-catalyzed lithiation of chlorobenzyl chlorides, leading to dioles or disilylated compounds with different electrophiles. This method shows promise for synthesizing benzyllithiums, which have various applications in organic chemistry and pharmaceuticals (Gómez, Huerta, & Yus, 1997).
    • In the synthesis of 3,5-dihalogeno-2H-1,4-oxazin-2-ones from cyanohydrines, it's used to produce substituted pyridines and cycloaddition, highlighting its role in creating complex organic compounds (Meerpoel & Hoornaert, 1989).
  • Environmental and Water Treatment :

    • Non-thermal plasma treatment with hydrogen peroxide and iron catalysts effectively degrades 4-chlorphenol and reduces its toxicity. This treatment is a promising method for water purification and the treatment of industrial effluents (Marković et al., 2015).
    • It's involved in the electrochemical degradation of 4-chlorophenol in chloride-rich wastewater, which is an effective method for removing phenolic compounds, potentially used for effluent polishing after biological treatment or in recycle over biological reactors (De Coster et al., 2017).
  • Medical and Biological Research :

    • Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibit significant cell growth inhibitory activity on various cancer cell lines, demonstrating its potential in developing new anticancer agents (Yarim et al., 2012).
    • Its exposure can cause metabolic and morphological changes in the body, with the most pronounced toxic effects on the hepatobiliary system. Understanding these effects is crucial for its safe handling and application in research (Gorokhova et al., 2020).
  • Other Applications :

    • It's used in the optimal synthesis of 4-chlorobenzaldehyde, with applications in various chemical syntheses, demonstrating over 96% yield under specific conditions (Huai-yuan, 2010).
    • Its derivatives are involved in the catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts, a process crucial for the degradation of toxic compounds in environmental applications (Lichtenberger & Amiridis, 2004).

Safety And Hazards

4-Chlorobenzhydryl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure . It is also recommended to wear protective gloves/clothing/eye protection/face protection when handling this chemical .

properties

IUPAC Name

1-chloro-4-[chloro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKWTKGPKKAZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874382
Record name Benzene, 1-chloro-4-(chlorophenylmethyl)-
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Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chlorobenzhydryl chloride

CAS RN

134-83-8
Record name 4-Chlorobenzhydryl chloride
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Record name 4-Chlorobenzhydryl chloride
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Record name 4-Chlorobenzhydryl chloride
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Record name Benzene, 1-chloro-4-(chlorophenylmethyl)-
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Record name Benzene, 1-chloro-4-(chlorophenylmethyl)-
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Record name α,4-dichloro-α-phenyltoluene
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Record name 4-CHLOROBENZHYDRYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Yarim, M Koksal, I Durmaz, R Atalay - International journal of molecular …, 2012 - mdpi.com
… Compound 2 was subsequently treated with thionyl chloride to give the corresponding 4-chlorobenzhydryl chloride 3, which was directly reacted with piperazine and anhydrous …
Number of citations: 38 www.mdpi.com
M Vohra, M Sandbhor… - Journal of Labelled …, 2015 - Wiley Online Library
… The synthesis of hydroxyzine-d 8 was accomplished by coupling piperazine-d 8 with 4-chlorobenzhydryl chloride followed by the reaction of the first intermediate with 2-(2-chloroethoxy) …
J Reiter, P Trinka, FL Bartha, L Pongó… - … Process Research & …, 2012 - ACS Publications
… (2-hydroxyethyl)piperazine (11) with 4-chlorobenzhydryl chloride (10). In our manufacturing process a solution of 4-chlorobenzhydryl chloride (10) in toluene was prepared starting from …
Number of citations: 10 pubs.acs.org
A Leistner, S Haerling, JD Kreher, I Becker… - … of Pharmaceutical and …, 2020 - Elsevier
… 4-chlorobenzhydryl chloride, 4-chlorobenzophenone is reduced by sodium borohydride and the obtained alcohol is activated with thionyl chloride to give 4-chlorobenzhydryl chloride (1…
Number of citations: 14 www.sciencedirect.com
A Leistner, S Haerling… - Improving the …, 2020 - opus.bibliothek.uni-wuerzburg.de
… with thionyl chloride to give 4-chlorobenzhydryl chloride (1) followed by a nucleophilic … For synthesis of the API, Arevipharma starts by converting 4-chlorobenzhydryl chloride …
Number of citations: 0 opus.bibliothek.uni-wuerzburg.de
EE Gurdal, I Durmaz, R Cetin-Atalay… - Journal of Enzyme …, 2014 - Taylor & Francis
… 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine and 4,4′-benzhydrylpiperazine were also synthesized from 4-chlorobenzhydryl chloride and 4,4′-difluorobenzhydryl chloride …
Number of citations: 13 www.tandfonline.com
EE Gurdal, M Yarim, I Durmaz, R Cetin-Atalay - Drug research, 2013 - thieme-connect.com
… 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine and 4,4′-benzhydrylpiperazine were also synthesized from 4-chlorobenzhydryl chloride and 4,4′-difluorobenzhydryl chloride …
Number of citations: 13 www.thieme-connect.com
MY Shandala, ES Waight, M Weinstock - Journal of the Chemical …, 1966 - pubs.rsc.org
… Winstein et aLJ9 on the other hand, showed that, for a compound of closely similar reactivity, 4-chlorobenzhydryl chloride, at high salt concentrations (>0-01~) in acetone, the rate of …
Number of citations: 3 pubs.rsc.org
B Shahriari, Z Rezaei, S Khabnadideh… - Trends in …, 2015 - tips.sums.ac.ir
… Five mmol (0.855 g) of MTZ and 5 mmol (1.185 g) of 4-chlorobenzhydryl chloride were added to 10 ml of DMF in the presence of anhydrous potassium carbonate (0.40 g) and then the …
Number of citations: 2 tips.sums.ac.ir
DJ Reid - 1974 - etheses.dur.ac.uk
The aim of this study was to investigate the effect of added nucleophiles on the kinetics of the reactions of 4-nitrobenzyl compounds and 4-methoxybenzyl chloride under solvolytic …
Number of citations: 4 etheses.dur.ac.uk

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